![molecular formula C17H18N2O2 B5131214 2-phenyl-N-{[(1-phenylethyl)amino]carbonyl}acetamide](/img/structure/B5131214.png)
2-phenyl-N-{[(1-phenylethyl)amino]carbonyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-N-{[(1-phenylethyl)amino]carbonyl}acetamide, also known as PEA, is a chemical compound that has gained attention in recent years due to its potential therapeutic effects. PEA is a natural endogenous fatty acid amide that has been found to have anti-inflammatory and analgesic properties.
作用機序
2-phenyl-N-{[(1-phenylethyl)amino]carbonyl}acetamide works by activating the peroxisome proliferator-activated receptor alpha (PPAR-alpha) pathway. This pathway is involved in regulating inflammation and pain. When this compound activates the PPAR-alpha pathway, it can reduce inflammation and pain signals in the body.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta. This compound has also been found to increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, this compound has been shown to reduce oxidative stress and promote the production of neurotrophic factors.
実験室実験の利点と制限
One advantage of using 2-phenyl-N-{[(1-phenylethyl)amino]carbonyl}acetamide in lab experiments is that it is a natural endogenous fatty acid amide, which means it is less likely to have adverse effects compared to synthetic compounds. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
将来の方向性
There are several future directions for research on 2-phenyl-N-{[(1-phenylethyl)amino]carbonyl}acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. This compound has been found to have neuroprotective effects and may help to reduce inflammation in the brain. Additionally, this compound may have potential as a treatment for depression and anxiety, as it has been found to have anxiolytic and antidepressant effects in animal studies. Further research is needed to fully understand the potential therapeutic effects of this compound and to develop effective treatment strategies.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in recent years due to its potential therapeutic effects. It has been found to have anti-inflammatory and analgesic properties, making it a potential treatment option for conditions such as chronic pain, neuropathic pain, and inflammation. While there are still many unknowns about the mechanism of action of this compound, it has shown promise in numerous scientific studies. Future research on this compound may lead to the development of new treatments for a variety of conditions.
合成法
2-phenyl-N-{[(1-phenylethyl)amino]carbonyl}acetamide can be synthesized through the reaction of phenylacetic acid with phenethylamine in the presence of acetic anhydride. The resulting product is then purified through recrystallization. This method has been used in various studies to produce this compound for research purposes.
科学的研究の応用
2-phenyl-N-{[(1-phenylethyl)amino]carbonyl}acetamide has been the subject of numerous scientific studies due to its potential therapeutic effects. It has been found to have anti-inflammatory and analgesic properties, making it a potential treatment option for conditions such as chronic pain, neuropathic pain, and inflammation.
特性
IUPAC Name |
2-phenyl-N-(1-phenylethylcarbamoyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13(15-10-6-3-7-11-15)18-17(21)19-16(20)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPKMRUKDCHOHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2E)-2-methyl-2-buten-1-yl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5131142.png)
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5131150.png)
acetate](/img/structure/B5131162.png)
![N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5131163.png)
![N-[4-acetyl-5-(3-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5131173.png)
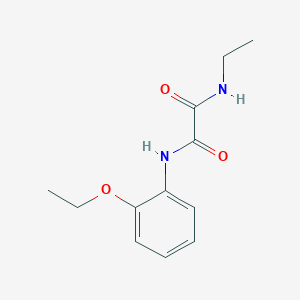

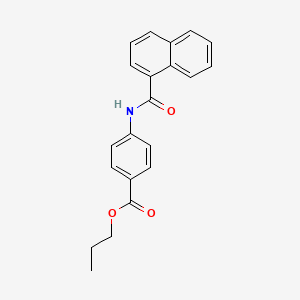
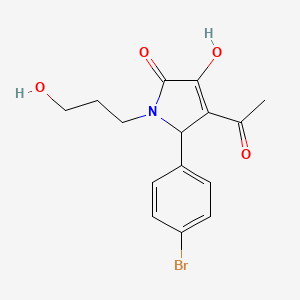
![2-methoxy-5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B5131208.png)
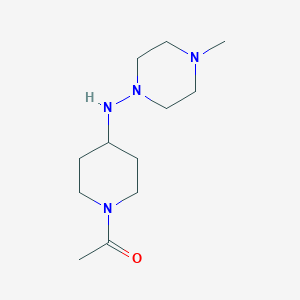
![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5131222.png)
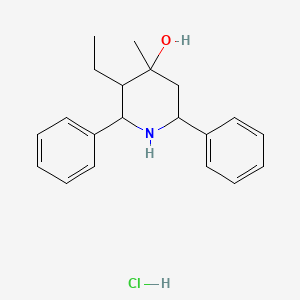
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5131228.png)